2-phenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione 2-phenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Brand Name: Vulcanchem
CAS No.: 26234-46-8
VCID: VC7963198
InChI: InChI=1S/C15H13NO2/c17-14-12-9-6-7-10(8-9)13(12)15(18)16(14)11-4-2-1-3-5-11/h1-7,9-10,12-13H,8H2
SMILES: C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=CC=C4
Molecular Formula: C15H13NO2
Molecular Weight: 239.27 g/mol

2-phenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

CAS No.: 26234-46-8

Cat. No.: VC7963198

Molecular Formula: C15H13NO2

Molecular Weight: 239.27 g/mol

* For research use only. Not for human or veterinary use.

2-phenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione - 26234-46-8

Specification

CAS No. 26234-46-8
Molecular Formula C15H13NO2
Molecular Weight 239.27 g/mol
IUPAC Name 4-phenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Standard InChI InChI=1S/C15H13NO2/c17-14-12-9-6-7-10(8-9)13(12)15(18)16(14)11-4-2-1-3-5-11/h1-7,9-10,12-13H,8H2
Standard InChI Key GAONUEUNHBLHPP-UHFFFAOYSA-N
SMILES C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=CC=C4
Canonical SMILES C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=CC=C4

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a tricyclic framework comprising a methano-bridged isoindole-dione system. The core structure consists of two fused cyclohexene rings bridged by a methano group, with a phenyl ring attached at the 2-position of the isoindole moiety. The IUPAC name, 4-phenyl-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione, reflects its intricate topology. Key structural attributes include:

  • Bicyclic framework: The 4,7-methanoisoindole-dione core introduces steric strain, influencing reactivity.

  • Phenyl substituent: Enhances aromatic interactions and modulates electronic properties.

  • Lactam groups: The 1,3-dione configuration enables hydrogen bonding and coordination chemistry .

Synthesis and Manufacturing

Primary Synthetic Route

The compound is synthesized via a Diels-Alder reaction between N-phenylmaleimide and endo-dicyclopentadiene (DCPD) . This [4+2] cycloaddition proceeds under thermal conditions (80–120°C) to yield the tricyclic adduct. Key steps include:

  • Diene activation: DCPD’s endo conformation ensures optimal orbital overlap.

  • Electron-deficient dienophile: N-phenylmaleimide’s electron-withdrawing groups enhance reactivity.

  • Regioselectivity: The reaction favors the endo transition state, producing the bridged isoindole-dione.

The reaction achieves yields of 60–75%, with purity >95% after recrystallization from ethanol .

Alternative Methods

Alternative approaches include:

  • Photochemical cyclization: UV irradiation of maleimide derivatives, though less efficient.

  • Metal-catalyzed reactions: Palladium-mediated couplings for functionalized derivatives, yet scalability remains challenging .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 210–215°C, indicative of strong intermolecular forces from hydrogen bonding and π-stacking . Thermogravimetric analysis (TGA) shows decomposition above 300°C, primarily via lactam ring scission.

Solubility and Reactivity

The compound exhibits limited solubility in polar solvents (e.g., water, methanol) but dissolves in dimethylformamide (DMF) and dichloromethane (DCM). Reactivity profiling highlights:

  • Nucleophilic attack: Susceptibility at the carbonyl carbons.

  • Electrophilic substitution: Directed by the phenyl ring’s electron density.

SupplierPurityPackagingPrice (USD)Last Updated
Sigma-Aldrich95%25 mg$29.802024-03-01
Aaron Chemicals95%100 mg$62.002021-12-16
Tianjin Derchemist98%1 g$450.002025-01-10

Pricing correlates with scale, with bulk purchases (>1 g) costing $400–$500/g .

Comparative Analysis with Related Derivatives

Structural Analogues

The table below contrasts key attributes of isoindole-dione derivatives:

Compound NameMolecular FormulaMolecular WeightKey Feature
2-Phenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dioneC₁₅H₁₃NO₂239.27Methano bridge, phenyl group
2-Methyl-4,7-methanoisoindole-1,3-dioneC₁₀H₉NO₂175.19Methyl substituent
4,7-Ethanoisoindole-1,3-dioneC₁₁H₉NO₂187.20Ethano bridge

The phenyl-substituted derivative exhibits enhanced aromatic stacking compared to alkyl analogues .

Research Applications and Future Directions

Current Uses

  • Polymer chemistry: As a crosslinking agent in thermosetting resins.

  • Pharmaceutical intermediates: For synthesizing tricyclic antidepressants.

Emerging Opportunities

  • Metal-organic frameworks (MOFs): Functionalization via lactam coordination sites.

  • Asymmetric catalysis: Chiral variants for enantioselective synthesis.

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